4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide
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Overview
Description
4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide is a chemical compound with a complex structure that includes an amino group, a chloro group, and two methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the methoxy groups can produce a variety of functionalized benzamides.
Scientific Research Applications
4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-YL)benzamide: A metabolite of cisapride with similar structural features.
4-Chloro-2,5-dimethoxyaniline: Another compound with a similar core structure but different functional groups.
Uniqueness
4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O3 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
4-amino-5-chloro-2,3-dimethoxy-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-9(7-10(15)11(16)13(12)21-2)14(19)18-8-3-5-17-6-4-8/h7-8,17H,3-6,16H2,1-2H3,(H,18,19) |
InChI Key |
QSYFKXCSCMDRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)NC2CCNCC2)Cl)N)OC |
Origin of Product |
United States |
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